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Introduction
SH1573 is a novel, orally bioavailable small molecule inhibitor that selectively targets mutant

isocitrate dehydrogenase 2 (IDH2) enzymes, particularly the R140Q mutation commonly found

in Acute Myeloid Leukemia (AML).[1][2] In cancer cells harboring IDH2 mutations, the enzyme

gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-

hydroxyglutarate (2-HG).[3][4][5] The accumulation of 2-HG competitively inhibits α-KG-

dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic

alterations that block cellular differentiation.[3][4][5] SH1573 exerts its therapeutic effect by

inhibiting the production of 2-HG, thereby restoring normal epigenetic regulation and promoting

the differentiation of leukemic cells.[1] These application notes provide detailed protocols for

key in vitro experiments to evaluate the efficacy and mechanism of action of SH1573.
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Cell Line IDH2 Mutation IC50 (nmol/L)

TF-1 R140Q 25.3

U87-MG R140Q 270

U87-MG R172K 53

SW1353 R172S 4510

Data extracted from a preclinical efficacy study of SH1573.[1]

Signaling Pathway
The primary mechanism of action of SH1573 is the inhibition of mutant IDH2, which leads to a

reduction in the oncometabolite 2-HG. This alleviates the block on hematopoietic differentiation

caused by 2-HG-mediated hypermethylation of histones and DNA.
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Caption: SH1573 Mechanism of Action in IDH2-Mutant AML.

Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of SH1573 on the viability of cancer cells.

Materials:

IDH2-mutant cell line (e.g., TF-1 R140Q)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15575963?utm_src=pdf-body-img
https://www.benchchem.com/product/b15575963?utm_src=pdf-body
https://www.benchchem.com/product/b15575963?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SH1573 stock solution (e.g., 10 mM in DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

Compound Treatment: Prepare serial dilutions of SH1573 in complete culture medium to

achieve the desired final concentrations. Remove the medium from the wells and add 100 µL

of the medium containing different concentrations of SH1573. Include a vehicle control

(medium with the same concentration of DMSO).

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or

until a purple precipitate is visible.

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization

solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15

minutes.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.
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Caption: Workflow for the MTT Cell Viability Assay.
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Protocol 2: Measurement of Intracellular 2-HG Levels
This protocol is for quantifying the intracellular concentration of the oncometabolite 2-HG

following treatment with SH1573.

Materials:

IDH2-mutant cell line

Complete culture medium

SH1573 stock solution

6-well plates

Ice-cold PBS

Metabolite extraction buffer (e.g., 80% methanol, pre-chilled to -80°C)

Cell scraper

Microcentrifuge tubes

Commercial 2-HG assay kit (colorimetric or LC-MS/MS based)

Procedure:

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations

of SH1573 and a vehicle control for 48-72 hours.

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol to each well. Scrape the cells

and transfer the cell lysate to a microcentrifuge tube.

Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for 20 minutes to

precipitate proteins.

Centrifugation: Centrifuge the samples at maximum speed for 10 minutes at 4°C.
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Sample Collection: Carefully collect the supernatant containing the metabolites and transfer

to a new tube.

2-HG Measurement: Follow the manufacturer's instructions for the chosen 2-HG assay kit to

measure the concentration of 2-HG in the samples.

Data Normalization: Normalize the 2-HG levels to the cell number or protein concentration of

the corresponding cell pellet.

Protocol 3: Western Blot Analysis of Differentiation
Markers
This protocol is to assess the expression of protein markers associated with myeloid

differentiation.

Materials:

IDH2-mutant cell line

Complete culture medium

SH1573 stock solution

6-well plates

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-hemoglobin, anti-CD15, anti-β-actin)
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HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Culture and Treatment: Culture and treat cells with SH1573 as described in Protocol 2.

Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30

minutes.

Protein Quantification: Centrifuge the lysates and determine the protein concentration of the

supernatant using a BCA assay.

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5

minutes.

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After

electrophoresis, transfer the proteins to a membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the

protein bands using an imaging system.

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
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Caption: General Workflow for Western Blot Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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